4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activity .
Result of Action
Given the broad range of biological activity exhibited by thiophene derivatives, it can be inferred that this compound may have a variety of potential effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction of thiophene derivatives with appropriate amines and sulfonyl chlorides under controlled conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
IUPAC Name |
4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-11-12(2)27-18(15(11)16(19)22)20-17(23)13-3-5-14(6-4-13)28(24,25)21-7-9-26-10-8-21/h3-6H,7-10H2,1-2H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFMPWYBBZVYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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